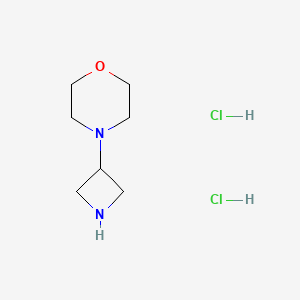

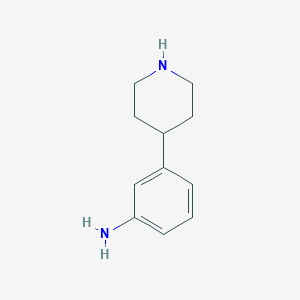

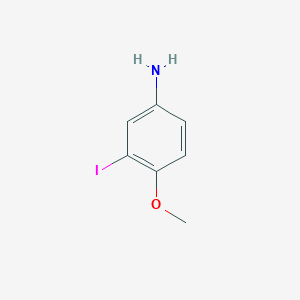

![molecular formula C12H17BrN2 B1291651 1-[(4-Bromophenyl)methyl]-4-methylpiperazine CAS No. 368879-17-8](/img/structure/B1291651.png)

1-[(4-Bromophenyl)methyl]-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)methyl-4-methylpiperazine (1-BMP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 149-150°C. 1-BMP is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is also used as an additive in some cosmetics and food products.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

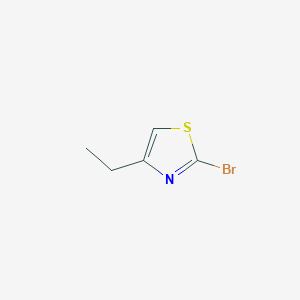

1-[(4-Bromophenyl)methyl]-4-methylpiperazine is a chemical compound utilized in various synthesis processes due to its structural specificity. For instance, it has been involved in the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which is achieved through a nucleophilic substitution reaction. This process highlights its utility in constructing complex molecules for further chemical studies and applications (Mishriky & Moustafa, 2013).

Role in Catalysis and Enzyme Modeling

The compound has also been used in the synthesis of less symmetrical dicopper(II) complexes, serving as models for catechol oxidase enzymes. The presence of a thioether group adjacent to the metal site, facilitated by the bromophenol-based ligands with one piperazine arm, suggests its potential in mimicking the active sites of type 3 copper proteins. This application provides insights into the enzymatic processes and the design of biomimetic catalysts (Merkel et al., 2005).

Pharmaceutical Applications

In the realm of pharmaceuticals, this compound derivatives have shown promise. For example, thieno[2,3-b][1,5]benzoxazepine derivatives synthesized from 4-bromo-2-methylthiophene demonstrate potent antipsychotic activity, indicative of the compound's role in developing new therapeutic agents (Kohara et al., 2002).

Advanced Material Synthesis

Moreover, this compound is instrumental in synthesizing advanced materials, such as triazole analogues of piperazine, which have been evaluated for their antibacterial activity. This underlines the compound's versatility in contributing to new materials with potential biomedical applications (Nagaraj et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAOXDKQUDHTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623394 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368879-17-8 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

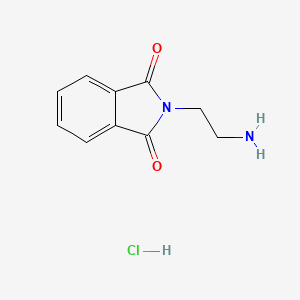

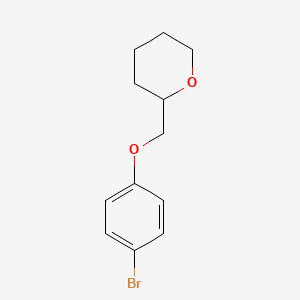

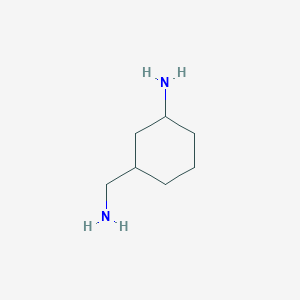

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

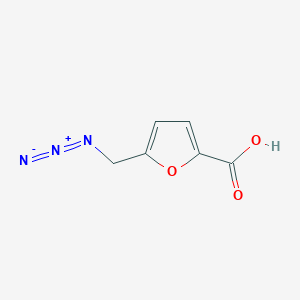

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)